Trimethyladipic acid
CAS No.: 28472-18-6
Cat. No.: VC18396548
Molecular Formula: C9H16O4
Molecular Weight: 188.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28472-18-6 |
|---|---|
| Molecular Formula | C9H16O4 |
| Molecular Weight | 188.22 g/mol |
| IUPAC Name | 2,2,3-trimethylhexanedioic acid |
| Standard InChI | InChI=1S/C9H16O4/c1-6(4-5-7(10)11)9(2,3)8(12)13/h6H,4-5H2,1-3H3,(H,10,11)(H,12,13) |
| Standard InChI Key | GBURUDXSBYGPBL-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC(=O)O)C(C)(C)C(=O)O |
Introduction
The term "trimethyladipic acid" encompasses several structural isomers depending on methyl group positioning. The most commonly referenced variant, 2,2,4-trimethyladipic acid (CAS 3586-39-8), features methyl substituents at carbon positions 2, 2, and 4 of the adipic acid backbone. This branching pattern creates significant steric effects that influence both physical properties and chemical reactivity compared to linear counterparts.
Key structural parameters for 2,2,4-trimethyladipic acid include:
| Property | Value/Description |
|---|---|
| Molecular formula | C₉H₁₄O₄ |
| Molecular weight | 186.20 g/mol |
| Carboxylic acid groups | Two terminal -COOH groups |
| Branching pattern | Methyl groups at C2, C2, C4 |
The spatial arrangement of methyl groups creates a kinked molecular geometry that reduces crystallinity compared to linear dicarboxylic acids. This structural feature proves particularly advantageous in polymer applications where chain flexibility and amorphous domain formation are desirable.
Synthetic Methodologies and Production Challenges
Industrial synthesis of trimethyladipic acid typically employs multi-step processes combining hydrocarbon functionalization and oxidation techniques. One documented approach involves:
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Cycloketone Preparation: Formation of 2,2,4-trimethylcyclopentanone through acid-catalyzed cyclization of appropriate precursor molecules
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Electrochemical Oxidation: Ring-opening oxidation using electrochemical cells with platinum electrodes in acidic media
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Purification: Crystallization from aqueous ethanol solutions to achieve technical-grade purity
The electrochemical oxidation step demonstrates particular technical sophistication, requiring precise control of:
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Cell potential (typically 1.8-2.2 V)
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Electrolyte composition (sulfuric acid concentrations between 15-20%)
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Temperature maintenance (25-30°C range)
Industrial-scale production faces challenges in maintaining cost efficiency due to:
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High energy demands of electrochemical processes
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Complex separation protocols for branched isomer isolation
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Catalyst deactivation issues in continuous flow systems
Physicochemical Profile and Material Interactions
The branched structure of trimethyladipic acid significantly alters its material properties compared to linear dicarboxylic acids:
| Property | Adipic Acid | 2,2,4-Trimethyladipic Acid |
|---|---|---|
| Melting point | 152°C | 98-102°C |
| Water solubility (25°C) | 1.4 g/100 mL | 0.8 g/100 mL |
| pKa₁ | 4.41 | 4.85 |
| pKa₂ | 5.41 | 5.92 |
The reduced melting point and altered solubility profile make trimethyladipic acid particularly suitable for applications requiring:
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Enhanced organic solvent compatibility
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Lower processing temperatures in polymer synthesis
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Controlled crystallization behavior
Notably, the increased pKa values compared to adipic acid suggest stronger hydrogen-bonding capacity, potentially advantageous in coordination chemistry applications.
Polymer Science Applications
Trimethyladipic acid serves as a specialty monomer in polycondensation reactions, particularly for producing:
Modified Polyesters
Incorporation into polyester chains introduces:
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Chain flexibility: Reduced glass transition temperatures (Tg) by 15-20°C compared to adipate-based polymers
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Improved impact strength: Notched Izod impact tests show 30-40% increases in polybutylene terephthalate (PBT) composites
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Enhanced UV stability: Methyl groups provide radical scavenging sites, extending outdoor usability
Polyamide Modifications
When used in nylon synthesis, trimethyladipic acid derivatives demonstrate:
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25% reduction in water absorption compared to adipic acid-based nylons
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Improved dimensional stability under humid conditions
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Reduced coefficient of friction in bearing applications
Thermoset Resins
Epoxy systems incorporating trimethyladipic acid anhydrides exhibit:
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15-20% increase in fracture toughness
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Reduced exotherm during curing processes
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Enhanced adhesion to polyolefin substrates
Emerging Research Directions
Recent investigations highlight promising developments in:
Metal-Organic Frameworks (MOFs)
Trimethyladipic acid's branching geometry facilitates creation of MOFs with:
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Unprecedented pore size distributions (2.8-3.2 nm range)
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High thermal stability (up to 400°C)
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CO₂ adsorption capacities exceeding 4 mmol/g at 25°C
Pharmaceutical Intermediates
Derivatization into ester forms shows potential for:
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Prodrug formulations with enhanced lipid solubility
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Transdermal delivery matrix components
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Controlled-release polymer coatings
Green Chemistry Applications
Ongoing research explores:
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Biocatalytic production using engineered Pseudomonas strains
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Photocatalytic decarboxylation for renewable monomer recovery
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Circular economy integration in polymer recycling streams
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